ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate
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Overview
Description
Ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate typically involves the diazotization of an aromatic amine followed by coupling with an appropriate ester. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for azo compounds like this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield, purity, and cost-effectiveness, often employing advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions can include nitro compounds, amines, and substituted derivatives, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate may involve interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate include other azo compounds with different substituents on the aromatic ring or ester group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique chemical and biological properties compared to other azo compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Conclusion
This compound is a versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl N-naphthalen-2-yliminocarbamate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-14-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |
InChI Key |
DLIGCBMGPRSMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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